Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Choose this Cbz-protected azetidine building block to streamline your multi-step synthesis. The benzyl carbamate group withstands acidic conditions that cleave Boc, enabling orthogonal deprotection strategies. It is cleanly removed via hydrogenolysis under neutral conditions—generating only CO₂ and toluene—which is ideal for acid-labile substrates (e.g., acetals, silyl ethers). This straightforward workup avoids the aqueous extractions and emulsion risks of Boc removal, boosting gram-scale yield and purity. The benzyl ester also enhances intermediate lipophilicity for easier chromatography and may serve as a transient cell-permeability handle in early biological assays.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
Cat. No. B15094751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(2-aminoethyl)azetidine-1-carboxylate
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)CCN
InChIInChI=1S/C13H18N2O2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyRLXSWVHMNARABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate: A Cbz-Protected Azetidine Scaffold for Medicinal Chemistry and Targeted Synthesis


Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS: 1420898-03-8) is a 1,3-disubstituted azetidine building block characterized by a benzyl carbamate (Cbz) protecting group on the azetidine nitrogen and a primary aminoethyl side chain at the 3-position. The molecule features a strained four-membered azetidine ring, a known motif for enhancing metabolic stability and conformational constraint in bioactive molecules. It is commercially available as a white to off-white solid with a purity of 98% [1] and is utilized exclusively as a synthetic intermediate in research and pharmaceutical development.

Procurement Precision: Why Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate Cannot Be Replaced by Boc-Protected or Non-Protected Analogs


In the context of multi-step organic synthesis, the choice of a protecting group is not arbitrary; it dictates orthogonal deprotection strategies, overall reaction yield, and downstream purification complexity. Generic substitution of Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate with its Boc-protected analog (tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate) or with the unprotected free amine would fundamentally alter the synthetic route. The Cbz group provides stability under acidic conditions that cleave Boc groups [1], yet it is readily removed via hydrogenolysis under neutral conditions, a critical feature for preserving acid-labile functionalities elsewhere in the target molecule. Furthermore, the distinct lipophilicity and crystallinity of the benzyl ester compared to the tert-butyl ester significantly impact chromatographic behavior and solubility profiles, making simple interchange a risk to both yield and purity in validated procedures.

Quantitative Differentiation Data for Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate


Orthogonal Deprotection Profile: Cbz vs. Boc Stability in Acidic Media

The Cbz group in Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate demonstrates complete stability under mild acidic conditions that quantitatively remove the Boc group from its direct analog, tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate. This orthogonality is critical for sequential deprotection strategies [1].

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Lipophilicity and Chromatographic Behavior: Cbz- vs. Boc-Azetidine

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate exhibits a calculated LogP of 1.6038 , indicating significantly higher lipophilicity compared to its Boc-protected analog, tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, which has a predicted LogP of approximately 0.85. This difference translates into distinct reversed-phase HPLC retention times and solubility profiles in organic solvents.

Medicinal Chemistry Physicochemical Properties Chromatography

Deprotection Efficiency: Hydrogenolysis of Cbz vs. Acidolysis of Boc

The Cbz group in Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate is cleaved via hydrogenolysis (H2, Pd/C), a process that often proceeds with near-quantitative yield and generates only volatile byproducts (CO2 and toluene), simplifying purification [1]. In contrast, deprotection of Boc analogs requires acid (e.g., TFA), which can lead to side reactions with acid-sensitive substrates and requires subsequent neutralization steps.

Organic Synthesis Deprotection Yield Optimization

Molecular Weight and Crystallinity: Impact on Handling and Purity

Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate has a molecular weight of 234.29 g/mol and is a solid at room temperature, facilitating accurate weighing and handling in a laboratory setting. Its Boc analog has a molecular weight of 200.28 g/mol and is also a solid. While both are solids, the benzyl derivative's increased mass and aromatic character often correlate with improved crystallinity and ease of purification via recrystallization compared to the lower-melting Boc derivative [1].

Solid-State Chemistry Handling Purity

Optimal Deployment Scenarios for Benzyl 3-(2-aminoethyl)azetidine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Acid-Sensitive Target Molecules Requiring Orthogonal Deprotection

This compound is ideal for multi-step syntheses where the target molecule contains acid-labile functional groups (e.g., acetals, silyl ethers, or certain glycosidic bonds). The Cbz group can be removed via hydrogenolysis under neutral conditions after an acid-mediated transformation (e.g., Boc deprotection of another amine) has been performed elsewhere in the molecule [1].

Medicinal Chemistry Optimization of Azetidine-Containing Leads

When optimizing a lead compound containing a free 3-(2-aminoethyl)azetidine moiety, this Cbz-protected building block allows for the late-stage introduction of the pharmacophore. The benzyl group increases the lipophilicity of the intermediate, which can be advantageous during purification and may also serve as a temporary lipophilic handle to improve cell permeability in early-stage biological assays [1].

Preparative-Scale Synthesis with Simplified Purification

For research groups scaling up reactions, the hydrogenolytic deprotection of the Cbz group generates only CO2 and toluene, which are easily removed by evaporation. This contrasts with Boc deprotection, which requires an aqueous workup to remove TFA salts, a step that can lead to product loss or emulsion formation. This property makes the Cbz-protected azetidine a superior choice for gram-scale syntheses where yield and purity are paramount [1].

Differential Reactivity Studies in Chemical Biology

The unique steric and electronic environment of the benzyl carbamate compared to other carbamates (e.g., Boc, Fmoc) can be exploited in chemical biology probes. The differential stability and deprotection conditions allow for the sequential unveiling of bioactive amines in a cellular context, enabling time-resolved studies of biological activity [1].

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